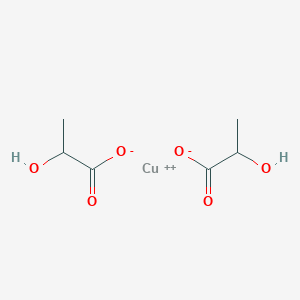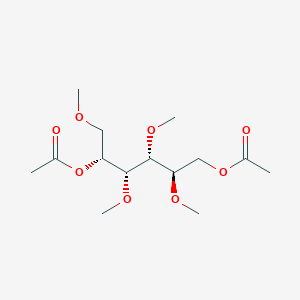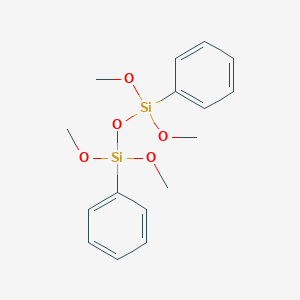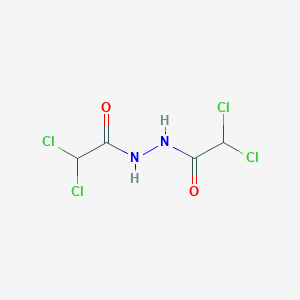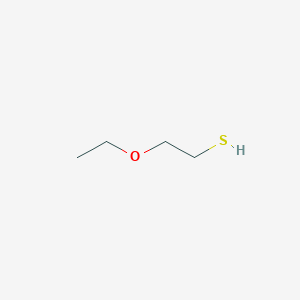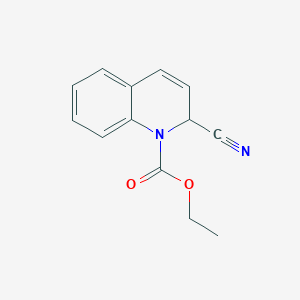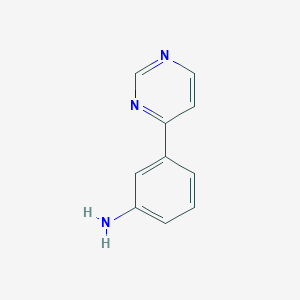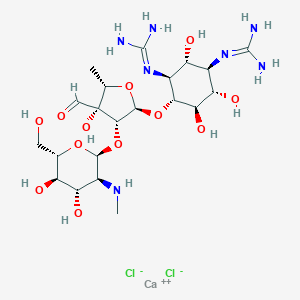
Calcium chloride with streptomycin (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium chloride with streptomycin (1:1) is a combination drug used in scientific research to inhibit the growth of bacteria. This drug combination is widely used in laboratories and research facilities for its effectiveness in preventing bacterial growth.
Wirkmechanismus
The mechanism of action for calcium chloride with streptomycin (1:1) involves the inhibition of bacterial growth. Calcium chloride works by disrupting the cell wall of bacteria, while streptomycin works by inhibiting protein synthesis in bacterial cells. The combination of these two compounds creates a powerful drug that is effective in preventing bacterial growth.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of calcium chloride with streptomycin (1:1) are related to its mechanism of action. The drug inhibits the growth of bacteria, which can help prevent the spread of bacterial infections. However, it can also have negative effects on the body's natural microbiome, which can lead to other health problems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using calcium chloride with streptomycin (1:1) in lab experiments include its effectiveness in inhibiting bacterial growth and its wide availability. However, there are also limitations to its use, such as its potential negative effects on the body's natural microbiome and the need for careful handling due to its toxicity.
Zukünftige Richtungen
There are many future directions for research on calcium chloride with streptomycin (1:1). One potential area of research is the development of new drug combinations that are more effective in inhibiting bacterial growth. Another area of research is the study of the drug's effects on the body's natural microbiome and the development of strategies to mitigate any negative effects. Additionally, research could be conducted on the use of calcium chloride with streptomycin (1:1) in the treatment of bacterial infections.
Synthesemethoden
The synthesis method for calcium chloride with streptomycin (1:1) involves the combination of calcium chloride and streptomycin in a 1:1 ratio. Calcium chloride is a salt that is commonly used in laboratories, while streptomycin is an antibiotic that is used to treat bacterial infections. The combination of these two compounds creates a powerful drug that is effective in inhibiting bacterial growth.
Wissenschaftliche Forschungsanwendungen
Calcium chloride with streptomycin (1:1) is widely used in scientific research to inhibit the growth of bacteria. This drug combination is commonly used in microbiology research to study the effects of bacterial growth on various substances. It is also used in medical research to study the effects of antibiotics on bacterial infections.
Eigenschaften
CAS-Nummer |
15493-35-3 |
|---|---|
Produktname |
Calcium chloride with streptomycin (1:1) |
Molekularformel |
C21H39CaCl2N7O12 |
Molekulargewicht |
692.6 g/mol |
IUPAC-Name |
calcium;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;dichloride |
InChI |
InChI=1S/C21H39N7O12.Ca.2ClH/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;;;/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);;2*1H/q;+2;;/p-2/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;;;/m0.../s1 |
InChI-Schlüssel |
VOXYVHZFYZSDDV-CZDSEFAFSA-L |
Isomerische SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.[Cl-].[Cl-].[Ca+2] |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.[Cl-].[Cl-].[Ca+2] |
Kanonische SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.[Cl-].[Cl-].[Ca+2] |
Synonyme |
streptomycin calcium chloride (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



